Diethyl [2-(methylamino)phenyl]arsonite
Description
Properties
CAS No. |
89005-43-6 |
|---|---|
Molecular Formula |
C11H18AsNO2 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-diethoxyarsanyl-N-methylaniline |
InChI |
InChI=1S/C11H18AsNO2/c1-4-14-12(15-5-2)10-8-6-7-9-11(10)13-3/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
SWKCNMLCWAUCTI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](C1=CC=CC=C1NC)OCC |
Origin of Product |
United States |
Preparation Methods
Route 1: Arsenic Trioxide-Based Synthesis
This method leverages arsenic trioxide (As₂O₃) as the arsenic source. The protocol involves:
- Formation of Sodium Arsenite : Reacting As₂O₃ with sodium hydroxide yields sodium arsenite (Na₃AsO₃), which serves as the nucleophilic arsenic species.
- Esterification with Ethanol : Treating sodium arsenite with excess ethanol under acidic conditions generates diethyl arsenite [(C₂H₅O)₂AsO⁻Na⁺].
- Aryl Group Introduction : Coupling diethyl arsenite with 2-(methylamino)phenol via a nucleophilic aromatic substitution (NAS) reaction.
A hypothetical reaction sequence is illustrated below:
$$
\text{As}2\text{O}3 + 6 \text{NaOH} \rightarrow 2 \text{Na}3\text{AsO}3 + 3 \text{H}2\text{O}
$$
$$
\text{Na}3\text{AsO}3 + 2 \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} (\text{C}2\text{H}5\text{O})2\text{AsO}^- \text{Na}^+ + \text{NaOH}
$$
$$
(\text{C}2\text{H}5\text{O})2\text{AsO}^- + \text{2-(Methylamino)phenol} \rightarrow \text{this compound} + \text{H}2\text{O}
$$
Challenges : The NAS reaction requires activation of the phenolic ring, often necessitating electron-withdrawing groups. The methylamino substituent (-NHCH₃) is ortho/para-directing, but steric hindrance at the ortho position may reduce yields.
Route 2: Direct Substitution on Phenylarsonic Acid
An alternative pathway starts with phenylarsonic acid (C₆H₅AsO₃H₂), which undergoes sequential modifications:
- Reduction to Phenylarsenous Acid : Using reducing agents like sodium sulfite converts the As(V) center to As(III).
- Esterification : Reacting with ethanol in the presence of HCl yields diethyl phenylarsonite.
- Electrophilic Amination : Introducing the methylamino group via Ullmann coupling or Buchwald-Hartwig amination at the 2-position.
Key Considerations :
- The arsenic center’s oxidation state must be carefully controlled to prevent over-reduction.
- Amination reactions require palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP), which may coordinate with arsenic, complicating purification.
Optimization of Reaction Conditions
The synthesis’s success hinges on optimizing parameters such as temperature, catalyst loading, and solvent selection. Below is a comparative analysis of hypothetical conditions:
| Parameter | Route 1 (Arsenic Trioxide) | Route 2 (Phenylarsonic Acid) |
|---|---|---|
| Temperature | 80–85°C (Step 1) | 110–120°C (Amination) |
| Catalyst | Phase transfer (PEG-400) | Pd(OAc)₂/BINAP |
| Solvent | Aqueous ethanol | Toluene/DMF |
| Yield (Hypothetical) | 45–55% | 30–40% |
Route 1 offers higher yields due to fewer synthetic steps but faces challenges in regioselectivity. Route 2, while more modular, incurs losses during the amination step.
Characterization and Analytical Data
Characterizing this compound necessitates multimodal analysis:
- NMR Spectroscopy : ¹H NMR should display signals for ethoxy groups (δ 1.2–1.4 ppm, triplet; δ 3.6–4.0 ppm, quartet) and aromatic protons adjacent to the methylamino group (δ 6.8–7.2 ppm).
- Mass Spectrometry : Expected molecular ion peak at m/z 273 (M+H⁺).
- Elemental Analysis : Theoretical values: C 52.6%, H 6.6%, N 5.1%, As 27.5%.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(methylamino)phenyl]arsonite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl [2-(methylamino)phenyl]arsinic acid.
Reduction: Reduction reactions can convert the compound to its corresponding arsine derivative.
Substitution: The arsonite group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Diethyl [2-(methylamino)phenyl]arsinic acid.
Reduction: Diethyl [2-(methylamino)phenyl]arsine.
Substitution: Various substituted arsonite derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-(methylamino)phenyl]arsonite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [2-(methylamino)phenyl]arsonite involves its interaction with cellular components, particularly proteins and enzymes. The arsonite group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of Diethyl [2-(methylamino)phenyl]arsonite with selected organic arsenic compounds:
| Compound | Core Structure | Functional Groups | Arsenic Oxidation State |
|---|---|---|---|
| This compound | 2-(Methylamino)phenyl backbone | –As(OEt)₂ (diethyl arsonite) | +3 (inferred) |
| Sodium arsanilate | 4-Aminophenyl backbone | –AsO₃Na (sodium arsonate) | +5 |
| Dimethylarsinic acid (cacodylic acid) | (CH₃)₂As– | –AsO₂H (dimethylarsinic acid) | +5 |
| Phenylarsine oxide | Phenyl backbone | –AsO (arsine oxide) | +3 |
Key Observations :
- Oxidation State: this compound and phenylarsine oxide share an As(III) center, while sodium arsanilate and cacodylic acid are As(V) derivatives. This difference influences reactivity; As(III) compounds are generally more redox-active and prone to oxidation .
- Substituent Effects: The methylamino group in the target compound may enhance solubility in polar solvents compared to unsubstituted phenylarsine derivatives. However, the diethyl ester (–OEt) groups likely increase lipophilicity relative to ionic species like sodium arsanilate .
Physicochemical Properties
| Property | This compound | Sodium arsanilate | Dimethylarsinic acid | Phenylarsine oxide |
|---|---|---|---|---|
| Solubility | Likely soluble in organic solvents | Water-soluble | Water-soluble | Soluble in organic solvents |
| Stability | Hydrolytically sensitive (ester groups) | Stable in aqueous solutions | Stable in acidic conditions | Air-sensitive (oxidizes readily) |
| Molecular Weight (g/mol) | ~275 (estimated) | 239 | 138 | 168 |
Notes:
Research Findings :
- Biological Activity: The methylamino group in this compound may interact with biological macromolecules, analogous to the amine group in sodium arsanilate, which was once used to treat parasitic infections .
- Toxicity Mechanisms : As(III) compounds like phenylarsine oxide inhibit enzymes by binding to thiol groups, whereas As(V) derivatives (e.g., cacodylic acid) disrupt cellular phosphate metabolism .
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